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molecular formula C14H12ClF3N2O B8634180 6-chloro-N-(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-3-amine CAS No. 956104-44-2

6-chloro-N-(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B8634180
M. Wt: 316.70 g/mol
InChI Key: FLMUTWSJMDCULR-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

An oil bath was preheated to 180° C. A mixture of 6-chloro-N-(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-3-amine (19.45 g, 61.55 mmol), Zn(CN)2 (8.7 g, 73.86 mmol), and dppf (6.8 g, 12.31 mmol) in DMF (250 mL) was stirred at room temperature while bubbling nitrogen for 5 min. Pd2(dba)3 (2.8 g, 3.07 mmol, 0.05 eq.) was then added and the reaction mixture was placed inside the pre-heated bath. The bath temperature dropped to 160° C. The mixture started refluxing when the bath temperature reached 170° C. (takes 20 min). Refluxed for 10 min. The reaction mixture was cooled to room temperature and it was filtered through a pad of celite. The pad of celite was washed with EtOAc. The solvent was removed using a rotovap hooked up to a high vac. pump. The black residue was partitioned between EtOAc and water. An orange solid (some dppf by-product) precipitated and was filtered and washed with EtOAc. The organic layer was washed with brine (2×), dried over sodium sulfate, and concentrated to dryness. The black residue was dissolved in DCM and loaded onto a silica gel plug. The plug was washed with DCM (to get rid of some of the fast eluting impurities) followed by 1:1 EtOAc/hexanes (to move the desired). The fractions containing the desired were combined, evaporated to dryness and the residue obtained was purified by column chromatography on silica gel eluting with 0 to 50% EtOAc/hexanes to afford 15 g of 5((4-methoxybenzyl)amino)-3-(trifluoromethyl)picolinonitrile as reddish thick oily residue. 1H NMR (300 MHz, DMSO-d6) δ 8.28 (s, 1H), 8.01 (t, 1H), 7.31 (m, 3H), 6.92 (d, 2H), 4.41 (d, 2H), 3.73 (s, 3H).
Quantity
19.45 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
8.7 g
Type
catalyst
Reaction Step One
Name
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].[CH3:22][N:23](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][NH:8][C:5]2[CH:4]=[C:3]([C:18]([F:21])([F:20])[F:19])[C:2]([C:22]#[N:23])=[N:7][CH:6]=2)=[CH:11][CH:12]=1 |f:2.3.4,5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
19.45 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)NCC1=CC=C(C=C1)OC)C(F)(F)F
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
8.7 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
6.8 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
2.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oil bath was preheated to 180° C
CUSTOM
Type
CUSTOM
Details
while bubbling nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The bath temperature dropped to 160° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture started refluxing when the bath temperature
CUSTOM
Type
CUSTOM
Details
reached 170° C.
CUSTOM
Type
CUSTOM
Details
(takes 20 min)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered through a pad of celite
WASH
Type
WASH
Details
The pad of celite was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
The black residue was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
An orange solid (some dppf by-product) precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The black residue was dissolved in DCM
WASH
Type
WASH
Details
The plug was washed with DCM (
CUSTOM
Type
CUSTOM
Details
to get rid of some of the
WASH
Type
WASH
Details
fast eluting impurities)
ADDITION
Type
ADDITION
Details
The fractions containing the
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel eluting with 0 to 50% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNC=2C=C(C(=NC2)C#N)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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